N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a methylphenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method involves the reaction of tert-butylamine with a suitable precursor to form the pyrrolidine ringThe final step involves the formation of the carboxamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrrolidine derivatives.
Scientific Research Applications
N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole
- N-tert-butyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H22N2O2 |
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Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-11-6-5-7-13(8-11)18-10-12(9-14(18)19)15(20)17-16(2,3)4/h5-8,12H,9-10H2,1-4H3,(H,17,20) |
InChI Key |
XNRWRYZFINWMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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